![molecular formula C8H4Br2O2S2 B12080039 Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H4Br2O2S2 and a molecular weight of 356.05 g/mol . This compound is a derivative of thieno[3,4-b]thiophene, a heterocyclic compound containing sulfur atoms. It is primarily used in the synthesis of low band gap polymer semiconductors, which are essential for various electronic applications .
Vorbereitungsmethoden
The synthesis of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is widely used in scientific research, particularly in the field of organic electronics. It is a key monomer in the synthesis of low band gap polymers, which are used in:
Organic Field-Effect Transistors (OFETs): These polymers are used as semiconducting materials in OFETs, which are essential components of flexible electronic devices.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the synthesis of materials for OLEDs, which are used in display technologies.
Organic Photovoltaics (OPVs): It is used in the development of materials for OPVs, which are used in solar cells.
Wirkmechanismus
The mechanism of action of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in electronic applications involves its ability to form conjugated polymers with low band gaps. These polymers facilitate the efficient transport of charge carriers, which is essential for the performance of electronic devices. The molecular targets include the active sites in the polymer chains where the conjugation occurs, and the pathways involved include the π-π stacking interactions that enhance the electronic properties of the materials .
Vergleich Mit ähnlichen Verbindungen
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Similar compounds include:
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Used in similar applications but with different substituents that affect its electronic properties.
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid: Another derivative with different functional groups that influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific electronic properties and its suitability for various advanced electronic applications.
Eigenschaften
Molekularformel |
C8H4Br2O2S2 |
|---|---|
Molekulargewicht |
356.1 g/mol |
IUPAC-Name |
methyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H4Br2O2S2/c1-12-8(11)4-2-3-5(13-4)7(10)14-6(3)9/h2H,1H3 |
InChI-Schlüssel |
HUSDGEILMHYCQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



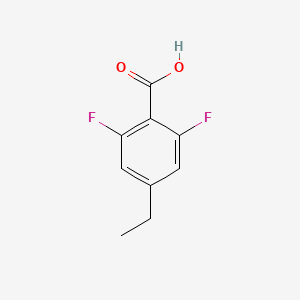
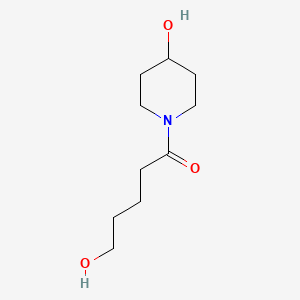
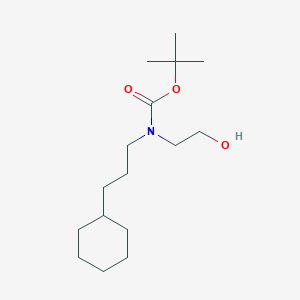
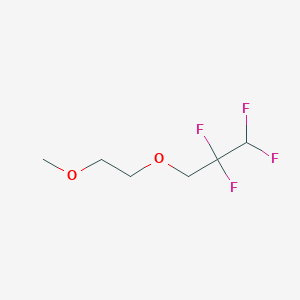
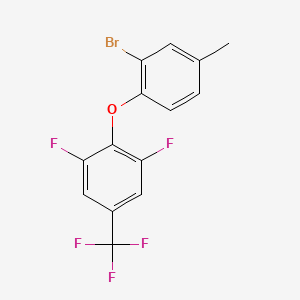
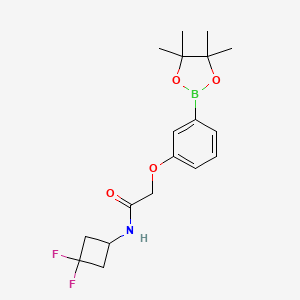
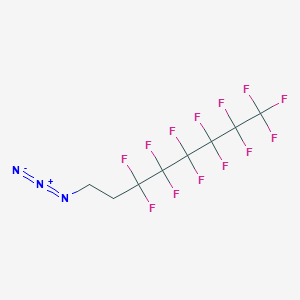

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)


![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)

